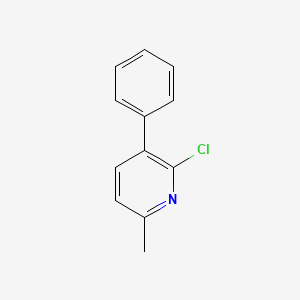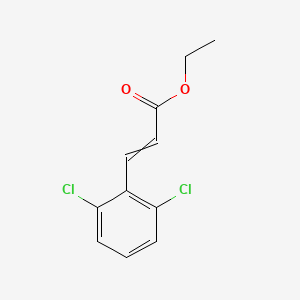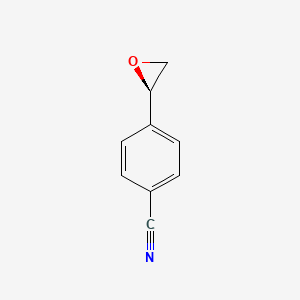
Ethyl 1-(4-methylpyridin-2-yl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-methylpyridin-2-yl)piperidine-4-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound features a piperidine ring substituted with an ethyl ester group and a 4-methyl-2-pyridyl group. It is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-methylpyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with piperidine and ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 1-(4-methylpyridin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-methylpyridin-2-yl)piperidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(4-methylpyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor by occupying the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
- Ethyl 1-methylpiperidine-4-carboxylate
- 4-methyl-1H-pyrrole-2-carboxylate
- Piperidine derivatives with various substituents
Comparison: Ethyl 1-(4-methylpyridin-2-yl)piperidine-4-carboxylate is unique due to the presence of both a piperidine ring and a pyridyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain receptors or enzymes, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
ethyl 1-(4-methylpyridin-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-3-18-14(17)12-5-8-16(9-6-12)13-10-11(2)4-7-15-13/h4,7,10,12H,3,5-6,8-9H2,1-2H3 |
Clave InChI |
AGTYHKPONQYWAI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCN(CC1)C2=NC=CC(=C2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B8771595.png)









![Phenol, 4,4'-[1,8-octanediylbis(oxy)]bis-](/img/structure/B8771662.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-5-nitro-](/img/structure/B8771668.png)
